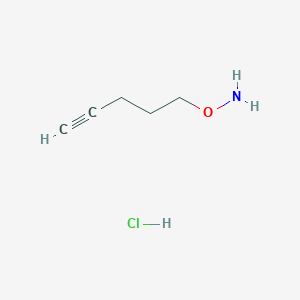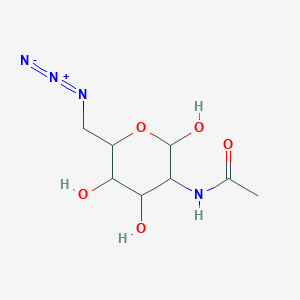
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is a complex nitrogen-containing carbohydrate It is characterized by the presence of an acetamido group and an azido group attached to a deoxygalactopyranose ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose involves multiple steps of organic synthesis. The process typically includes the introduction of protective groups, azidation, and deprotection steps. The synthetic route may involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material (e.g., D-galactose) are protected using acetyl or benzyl groups.
Azidation: The protected intermediate is then subjected to azidation using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protective groups to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis and scale-up techniques would apply, including the use of large-scale reactors, efficient purification methods, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions with alkynes.
科学的研究の応用
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose has several scientific research applications, including:
Glycoconjugate Synthesis: Used in the synthesis of glycoconjugates, which are important in biological recognition processes.
Drug Development:
Biochemical Studies: Used as a probe in biochemical studies to investigate carbohydrate-protein interactions.
Click Chemistry: Utilized in click chemistry for the synthesis of complex molecules and materials .
作用機序
The mechanism of action of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is primarily related to its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling of biomolecules and the synthesis of bioconjugates. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Acetamido-6-azido-2,6-dideoxy-D-glucopyranose: Similar structure but with a different stereochemistry at the C-4 position.
2-Acetamido-6-azido-2,6-dideoxy-D-mannose: Similar structure but with a different stereochemistry at the C-2 position .
Uniqueness
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is unique due to its specific stereochemistry and the presence of both acetamido and azido groups. This combination of functional groups and stereochemistry makes it particularly useful in click chemistry and glycoconjugate synthesis, offering distinct advantages over similar compounds in terms of reactivity and specificity .
特性
分子式 |
C8H14N4O5 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
N-[6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13) |
InChIキー |
JBCJECOTKGFRTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)
![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
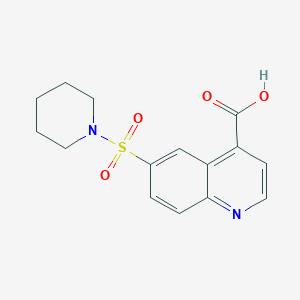
![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-2,6-diphenylthiopyrylium;perchlorate](/img/structure/B15122890.png)
![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)

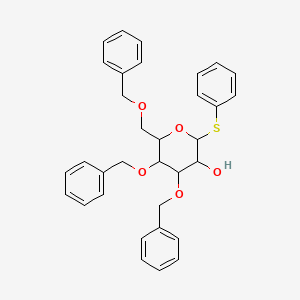
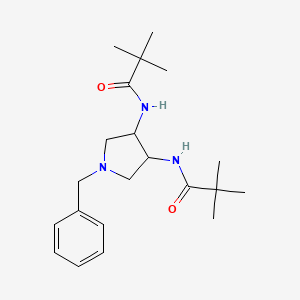
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)
